molecular formula C16H16ClNO5 B6964521 N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyoxan-4-yl)furan-3-carboxamide

N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyoxan-4-yl)furan-3-carboxamide

Cat. No.: B6964521
M. Wt: 337.75 g/mol
InChI Key: ZWRKYLAPJYIQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyoxan-4-yl)furan-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorinated phenyl group, a hydroxy-substituted oxane ring, and a furan carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyoxan-4-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Carboxamide Core: This step involves the reaction of a furan derivative with a suitable carboxylic acid or its derivative under dehydrating conditions to form the furan carboxamide core.

    Introduction of the Hydroxyoxan Group: The hydroxyoxan group can be introduced via a nucleophilic substitution reaction, where a hydroxy-substituted oxane reacts with an appropriate leaving group attached to the furan carboxamide.

    Chlorination and Hydroxylation of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation using a hydroxylating agent like sodium hydroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyoxan-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups present in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyoxan-4-yl)furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyoxan-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyoxan-4-yl)furan-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyphenyl)furan-3-carboxamide: Similar structure but with a phenyl group instead of an oxane ring.

    N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxycyclohexyl)furan-3-carboxamide: Similar structure but with a cyclohexyl group instead of an oxane ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-2-hydroxyphenyl)-2-(4-hydroxyoxan-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5/c17-11-2-1-3-12(13(11)19)18-15(20)10-4-7-23-14(10)16(21)5-8-22-9-6-16/h1-4,7,19,21H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRKYLAPJYIQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=CO2)C(=O)NC3=C(C(=CC=C3)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.